REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:17])([CH:11]([F:16])[C:12]([F:15])([F:14])[F:13])[CH2:9][OH:10].COC1C=CC(OC)=CC=1>>[C:1]([O:10][CH2:9][C:8]([F:17])([F:7])[CH:11]([F:16])[C:12]([F:15])([F:13])[F:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(F)(F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at a temperature of 90° to 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(C(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:17])([CH:11]([F:16])[C:12]([F:15])([F:14])[F:13])[CH2:9][OH:10].COC1C=CC(OC)=CC=1>>[C:1]([O:10][CH2:9][C:8]([F:17])([F:7])[CH:11]([F:16])[C:12]([F:15])([F:13])[F:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(F)(F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at a temperature of 90° to 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC(C(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |